Docking Score Parity with SHP099 Plus One Additional Hydrogen Bond: Structural Differentiation from the Parent Inhibitor
In the primary research study by Parsonidis et al. (2019), three pyrazine-based compounds (10, 18, and 19) incorporating the 1-(methylsulfonyl)-4-prolylpiperazine linker were docked against the SHP2 allosteric binding site (PDB: 5EHR) using ICM version 3.8-7c. All three compounds exhibited docking scores comparable to the co-crystallized reference ligand SHP099 [1]. Critically, the protein–ligand complex models revealed that compounds 10, 18, and 19 formed a hydrogen bond with Glu250 of the SHP2 PTP domain and a hydrogen bond with Thr218 on the inter-domain loop—the same interactions reported for SHP099—while the study additionally reports one new hydrogen bond attributable to the introduced 1-(methylsulfonyl)-4-prolylpiperazine moiety [1]. This represents a structural differentiation: the linker maintains the binding competence of SHP099 while expanding the hydrogen-bond network within the allosteric pocket.
| Evidence Dimension | In silico docking score and hydrogen-bond count |
|---|---|
| Target Compound Data | Compounds 10, 18, 19 (containing the 1-(methylsulfonyl)-4-prolylpiperazine linker): docking scores comparable to SHP099; at least 3 hydrogen bonds formed (Glu250, Thr218, plus one new interaction) [1] |
| Comparator Or Baseline | SHP099 (co-crystallized ligand): IC50 = 0.071 μM against SHP2; forms hydrogen bonds with Glu250 and Thr218 in the allosteric pocket [2] |
| Quantified Difference | Comparable docking scores (exact numerical scores not reported in the publication); +1 hydrogen bond versus SHP099 [1] |
| Conditions | Molecular docking with ICM v3.8-7c against SHP2 PDB ID 5EHR, rigid receptor, fully flexible ligands, effort value 2, ICM scoring function [1] |
Why This Matters
The combination of docking score parity with SHP099 plus an additional hydrogen bond indicates that 1-(methylsulfonyl)-4-prolylpiperazine is not merely a passive spacer but actively contributes to target engagement, making it a functionally superior linker choice for SHP2 inhibitor programs compared to uncharacterized alternatives.
- [1] Parsonidis P, et al. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. 2019;24(23):4389. doi:10.3390/molecules24234389. PMID: 31805633; PMCID: PMC6930559. View Source
- [2] Chen YN, et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. 2016;535(7610):148-152. doi:10.1038/nature18621. View Source
